molecular formula C10H14S B13953956 2-Methyl-6-propan-2-ylbenzenethiol CAS No. 500351-75-7

2-Methyl-6-propan-2-ylbenzenethiol

Cat. No.: B13953956
CAS No.: 500351-75-7
M. Wt: 166.29 g/mol
InChI Key: YOJOYESIJDAHHW-UHFFFAOYSA-N
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Description

2-Methyl-6-propan-2-ylbenzenethiol is an aromatic thiol compound featuring a benzene ring substituted with a methyl group at position 2, an isopropyl (propan-2-yl) group at position 6, and a thiol (-SH) functional group. Thiols are characterized by their high reactivity, particularly in forming disulfide bonds, and their strong odor. Aromatic thiols generally exhibit lower volatility compared to aliphatic thiols and moderate solubility in organic solvents due to their nonpolar benzene ring .

Properties

CAS No.

500351-75-7

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-methyl-6-propan-2-ylbenzenethiol

InChI

InChI=1S/C10H14S/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3

InChI Key

YOJOYESIJDAHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-propan-2-ylbenzenethiol can undergo various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, 2-Methyl-6-propan-2-ylbenzenethiol can be oxidized to form 2-Methyl-6-propan-2-yldisulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.

    Addition: Thiols can add to alkenes and alkynes to form thioethers

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-6-propan-2-ylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-propan-2-ylbenzenethiol involves its ability to donate a hydrogen atom from the thiol group, making it a good nucleophile. This property allows it to participate in various chemical reactions, including the formation of disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-2-propanethiol (CAS 75-66-1)

A branched aliphatic thiol with the formula C₄H₁₀S.

  • Structural Differences :

    • Aliphatic vs. aromatic backbone.
    • Branched structure (tert-butyl group attached to -SH) vs. substituted benzene ring.
  • Solubility: Exhibits excellent solubility in both water and organic solvents due to its small size and polar -SH group . In contrast, 2-Methyl-6-propan-2-ylbenzenethiol likely has lower water solubility but higher solubility in nonpolar solvents due to its aromatic ring.
  • Reactivity :

    • Aliphatic thiols like 2-Methyl-2-propanethiol are highly nucleophilic, favoring reactions with electrophiles (e.g., alkyl halides).
    • Aromatic thiols may undergo electrophilic substitution (e.g., sulfonation) or participate in metal coordination .
  • Applications :

    • Used in chemical synthesis, cleaning agents, and pharmaceuticals due to its versatility and solubility .
    • The aromatic analog may find niche use in specialized organic reactions or polymer crosslinking.

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol (CAS 1261234-25-6)

A heterocyclic compound with the formula C₉H₁₃N₃OS.

  • Structural Differences: Contains an imidazo-thiadiazole ring system vs. a simple benzene ring. Features a methanol (-CH₂OH) group instead of a thiol.
  • Solubility: Polar functional groups (methanol, thiadiazole) enhance solubility in polar solvents, though specific data is unavailable. The aromatic thiol’s solubility profile would differ significantly due to its lack of heterocyclic polarity.
  • Reactivity: The thiadiazole ring and methanol group enable diverse reactivity, including hydrogen bonding and participation in cyclization reactions. The thiol group in 2-Methyl-6-propan-2-ylbenzenethiol offers distinct redox and coordination properties .
  • Applications :

    • Likely used in pharmaceuticals or agrochemicals due to its heterocyclic structure .
    • The aromatic thiol may serve as a precursor for sulfur-containing polymers or catalysts.

Research Findings and Industrial Relevance

  • Synthetic Utility :

    • Aliphatic thiols (e.g., 2-Methyl-2-propanethiol) are preferred for large-scale industrial processes due to their cost-effectiveness and solubility .
    • Aromatic thiols like 2-Methyl-6-propan-2-ylbenzenethiol may be reserved for specialized applications requiring thermal stability or aromatic interactions.
  • Market Trends :

    • Heterocyclic compounds (e.g., ) dominate pharmaceutical research, while thiols remain critical in materials and agrochemical sectors .

Biological Activity

2-Methyl-6-propan-2-ylbenzenethiol, also known as a volatile organic compound (VOC), has garnered attention for its various biological activities. This compound is characterized by a methyl group and an isopropyl group attached to a benzene ring, along with a thiol functional group. The biological activity of this compound can be assessed through its effects on cellular processes, potential therapeutic applications, and its role in environmental health.

  • Molecular Formula : C10H14S
  • Molecular Weight : 170.29 g/mol
  • Structure : The compound features a thiol (-SH) group which is significant for its reactivity and biological interactions.

Antioxidant Activity

2-Methyl-6-propan-2-ylbenzenethiol exhibits notable antioxidant properties. Research indicates that thiols can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The thiol group in this compound plays a crucial role in its ability to neutralize reactive oxygen species (ROS) .

Antiproliferative Effects

Studies have shown that certain thiols can inhibit the proliferation of cancer cells. Specifically, 2-Methyl-6-propan-2-ylbenzenethiol has been investigated for its potential to modulate cell cycle progression and induce apoptosis in malignant cells. This activity may be attributed to the compound's ability to affect signaling pathways involved in cell growth and survival .

Neuroprotective Effects

There is emerging evidence that compounds containing thiol groups can provide neuroprotection by mitigating oxidative damage in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role .

Study 1: Antioxidant Properties

A study conducted on various thiols, including 2-Methyl-6-propan-2-ylbenzenethiol, demonstrated significant reductions in ROS levels in cultured neuronal cells. The results indicated that treatment with this compound led to decreased lipid peroxidation and improved mitochondrial function .

Study 2: Antiproliferative Activity

In vitro experiments revealed that 2-Methyl-6-propan-2-ylbenzenethiol inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cyclin-dependent kinases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging ROS, reducing oxidative stress
AntiproliferativeInducing apoptosis, modulating cell cycle
NeuroprotectiveProtecting neurons from oxidative damage

Q & A

Q. How can mechanistic studies elucidate the interaction of 2-Methyl-6-propan-2-ylbenzenethiol with biological thiol-reactive probes?

  • Methodological Answer : Use stopped-flow spectroscopy to monitor real-time thiol-disulfide exchange with Ellman’s reagent (DTNB). Perform MS/MS to identify adducts and quantify binding affinity (Kd) via isothermal titration calorimetry (ITC) .

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